molecular formula C11H10N2O2S B14651347 Methyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate CAS No. 51346-33-9

Methyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate

Cat. No.: B14651347
CAS No.: 51346-33-9
M. Wt: 234.28 g/mol
InChI Key: FWPIOPGAYKKIHZ-UHFFFAOYSA-N
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Description

Methyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate is an organic compound with the molecular formula C11H10N2O2S This compound is characterized by the presence of an aniline group, a cyano group, and a sulfanyl group attached to a prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate typically involves the condensation of methyl cyanoacetate with aniline and a thiol compound under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the aniline group.

Scientific Research Applications

Methyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The aniline group can participate in hydrogen bonding and π-π interactions with biological macromolecules. The sulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-anilino-2-cyanoprop-2-enoate: Similar structure but lacks the sulfanyl group.

    Methyl 2-(2-cyanoacetamido)benzoate: Contains a cyanoacetamide group instead of the cyano and sulfanyl groups.

Uniqueness

Methyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)9(7-12)10(16)13-8-5-3-2-4-6-8/h2-6,13,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPIOPGAYKKIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(NC1=CC=CC=C1)S)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40789544
Record name Methyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40789544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51346-33-9
Record name Methyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40789544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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